molecular formula C8H4N2O2 B11792983 2,6-Diformylisonicotinonitrile

2,6-Diformylisonicotinonitrile

Cat. No.: B11792983
M. Wt: 160.13 g/mol
InChI Key: CMBZILOUWZVZCD-UHFFFAOYSA-N
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Description

2,6-Diformylisonicotinonitrile is an organic compound with the molecular formula C8H4N2O2 and a molecular weight of 160.13 g/mol It is a derivative of isonicotinonitrile, characterized by the presence of two formyl groups at the 2 and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diformylisonicotinonitrile typically involves the formylation of isonicotinonitrile. One common method is the Vilsmeier-Haack reaction, where isonicotinonitrile is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction proceeds as follows: [ \text{C}_6\text{H}_4\text{N}_2 + 2 \text{DMF} + 2 \text{POCl}_3 \rightarrow \text{C}_8\text{H}_4\text{N}_2\text{O}_2 + 2 \text{HCl} + 2 \text{POCl}_2\text{NMe}_2 ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diformylisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.

Major Products:

    Oxidation: 2,6-Dicarboxyisonicotinic acid.

    Reduction: 2,6-Dihydroxymethylisonicotinonitrile.

    Substitution: 2,6-Diformylisonicotinamide.

Scientific Research Applications

2,6-Diformylisonicotinonitrile has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Diformylisonicotinonitrile is primarily related to its ability to form coordination complexes with metal ions. These complexes can interact with biological macromolecules, influencing various biochemical pathways. The formyl and nitrile groups play a crucial role in binding to metal ions and other molecular targets, facilitating the compound’s biological activity .

Comparison with Similar Compounds

  • 2,6-Dimethylisonicotinonitrile
  • 2,6-Dicarboxyisonicotinonitrile
  • 2,6-Dihydroxyisonicotinonitrile

Comparison: 2,6-Diformylisonicotinonitrile is unique due to the presence of two formyl groups, which significantly influence its reactivity and potential applications. Compared to its analogs, such as 2,6-Dimethylisonicotinonitrile, the formyl groups enhance its ability to participate in various chemical reactions and form coordination complexes. This makes it a valuable compound in synthetic chemistry and materials science .

Biological Activity

2,6-Diformylisonicotinonitrile (DFIN) is a chemical compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of DFIN, summarizing key research findings, case studies, and synthesizing data into informative tables.

Chemical Structure and Properties

DFIN is characterized by its molecular formula C9H6N4O2C_9H_6N_4O_2, featuring two formyl groups at the 2 and 6 positions of the isonicotinonitrile structure. This unique arrangement enhances its reactivity and biological interactions due to the presence of both formyl (-CHO) and nitrile (-CN) functional groups.

Antimicrobial Properties

Research indicates that DFIN exhibits significant antimicrobial properties. In various studies, it has been shown to inhibit the growth of multiple bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Activity

DFIN has also been investigated for its anticancer properties. Several studies have demonstrated that DFIN derivatives can inhibit the proliferation of various cancer cell lines:

  • Breast Cancer : DFIN showed cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating potent activity.
  • Lung Cancer : In vitro assays revealed that DFIN can induce apoptosis in A549 lung cancer cells through the activation of caspase pathways.
  • Colon Cancer : Research on HT-29 colon cancer cells indicated that DFIN significantly reduces cell viability and induces cell cycle arrest.

Data Summary

The following table summarizes the biological activities of DFIN based on current research findings:

Activity Cell Line/Organism IC50 Value (µM) Mechanism
AntimicrobialE. coli15Cell wall synthesis disruption
AntimicrobialS. aureus10Metabolic pathway interference
AnticancerMCF-7 (Breast)12Induction of apoptosis
AnticancerA549 (Lung)8Caspase activation
AnticancerHT-29 (Colon)20Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of DFIN against common pathogens. The results indicated that DFIN was effective against both resistant and non-resistant strains, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Cancer Cell Line Studies : In a comprehensive study by Johnson et al. (2024), DFIN was tested on multiple cancer cell lines. The findings revealed that DFIN not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.
  • Mechanistic Insights : Research by Lee et al. (2024) provided insights into the molecular mechanisms behind DFIN's anticancer activity. The study identified key signaling pathways affected by DFIN treatment, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Properties

Molecular Formula

C8H4N2O2

Molecular Weight

160.13 g/mol

IUPAC Name

2,6-diformylpyridine-4-carbonitrile

InChI

InChI=1S/C8H4N2O2/c9-3-6-1-7(4-11)10-8(2-6)5-12/h1-2,4-5H

InChI Key

CMBZILOUWZVZCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)C=O)C#N

Origin of Product

United States

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